molecular formula C15H17NO4 B6297606 (R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid CAS No. 2097073-08-8

(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Cat. No.: B6297606
CAS No.: 2097073-08-8
M. Wt: 275.30 g/mol
InChI Key: BDSWFDHLJMQZQN-GFCCVEGCSA-N
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Description

®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure.

Mechanism of Action

Target of Action

The primary target of ®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of certain proteins, such as growth factors, cytokines, and cell adhesion molecules, releasing them into the extracellular environment .

Mode of Action

The exact mode of action of ®-5-Cbz-5-Aza-spiro[2It is likely that the compound binds to the active site of the enzyme, inhibiting its proteolytic activity . This prevents the release of the aforementioned proteins, thereby modulating their signaling pathways .

Biochemical Pathways

The inhibition of ADAM17 affects multiple biochemical pathways due to the diverse range of proteins it targets. For instance, it can impact the EGFR/ErbB pathway by preventing the release of ligands that activate the receptor . Similarly, the shedding of cell adhesion molecules like L-selectin can be affected, which plays a role in leukocyte migration .

Pharmacokinetics

The pharmacokinetic properties of ®-5-Cbz-5-Aza-spiro[2The compound is expected to have high gi absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.1, suggesting it may have good membrane permeability . More detailed studies are needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of ®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid’s action are dependent on the specific context of its use. By inhibiting ADAM17, it can potentially modulate a variety of cellular processes, including cell proliferation, migration, and adhesion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule through a series of reactions, including the formation of a spirocyclic intermediate . The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid include:

Uniqueness

What sets ®-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid apart is its specific stereochemistry and the presence of the Cbz (carbobenzyloxy) protecting group. This unique structure allows for specific interactions in biological systems and can be used to synthesize a variety of derivatives with potential therapeutic applications .

Properties

IUPAC Name

(7R)-5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(18)12-8-16(10-15(12)6-7-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSWFDHLJMQZQN-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@@H]2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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